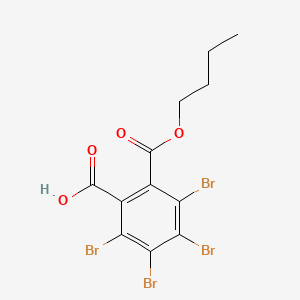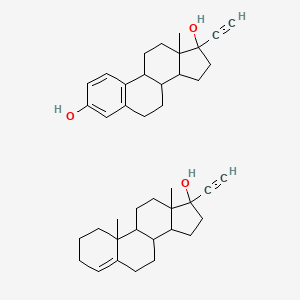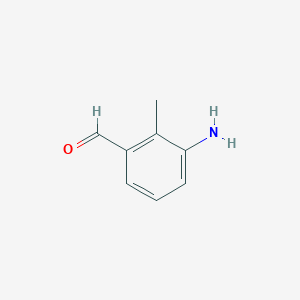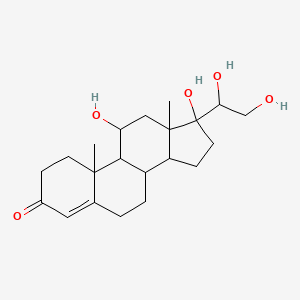
Pyrrolidin-1-ium;pentaiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-ium;pentaiodide is a compound that consists of a pyrrolidinium cation and a pentaiodide anion Pyrrolidinium is a nitrogen-containing heterocyclic compound, which is a saturated five-membered ring The pentaiodide anion is a polyiodide, consisting of five iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-ium;pentaiodide typically involves the reaction of pyrrolidine with iodine. One common method is the direct iodination of pyrrolidine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
The reaction proceeds through the formation of intermediate iodinated pyrrolidine, which then reacts with additional iodine to form the pentaiodide anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-ium;pentaiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodine atoms in the pentaiodide anion can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated pyrrolidinium derivatives, while reduction may produce deiodinated pyrrolidinium compounds.
Scientific Research Applications
Pyrrolidin-1-ium;pentaiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of pyrrolidin-1-ium;pentaiodide involves its interaction with molecular targets through its pyrrolidinium cation and pentaiodide anion. The pyrrolidinium cation can interact with biological receptors and enzymes, while the pentaiodide anion can participate in redox reactions and halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Pyrrolidin-1-ium;pentaiodide can be compared with other similar compounds, such as:
Pyrrolidinium iodide: Contains a single iodide anion instead of a pentaiodide anion.
Pyrrolidinium bromide: Contains a bromide anion instead of an iodide anion.
Pyrrolidinium chloride: Contains a chloride anion instead of an iodide anion.
The uniqueness of this compound lies in its polyiodide structure, which imparts distinct chemical properties and reactivity compared to its mono-halide counterparts.
Properties
Molecular Formula |
C20H50I5N5 |
|---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
pyrrolidin-1-ium;pentaiodide |
InChI |
InChI=1S/5C4H9N.5HI/c5*1-2-4-5-3-1;;;;;/h5*5H,1-4H2;5*1H |
InChI Key |
LKVSTUTUTXLMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.C1CC[NH2+]C1.[I-].[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)



![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)



